N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features both benzo[d][1,3]dioxole and naphthalene moieties
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-23(15-27-19-8-7-17-5-1-2-6-18(17)13-19)24-11-3-4-12-26-20-9-10-21-22(14-20)29-16-28-21/h1-2,5-10,13-14H,11-12,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUYXHLVTIIOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkyne Formation:
Naphthalene Derivative Preparation: The naphthalene moiety can be synthesized or obtained from commercially available sources.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole and naphthalene derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an active pharmaceutical ingredient (API) for various therapeutic areas.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(phenoxy)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yloxy)acetamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to the combination of its structural elements, which may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a unique arrangement that includes:
- A benzo[d][1,3]dioxole moiety
- A but-2-yn-1-yl linker
- A naphthalen-2-yloxy acetamide group
This structural diversity suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways associated with disease processes.
- Cytokine Regulation : Studies indicate that it might modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, a study involving benzoxazepine derivatives showed cytotoxic effects against solid tumor cell lines, indicating potential for this compound in cancer therapy . The compound's ability to affect cancer cell proliferation was highlighted, with varying effects depending on the cell type used.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. It may exert effects by downregulating inflammatory mediators and cytokines, which are often elevated in cancerous conditions . The structural components such as the benzo[d][1,3]dioxole unit are known for enhancing biological interactions due to their electron-rich nature.
Antimicrobial Activity
While primarily noted for anticancer and anti-inflammatory properties, preliminary studies suggest some antimicrobial activity against specific bacterial strains. However, the effectiveness appears limited compared to its anticancer properties .
Research Findings and Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Khadra et al. (2024) | Synthesized benzoxazepine derivatives showed cytotoxicity against solid tumors and modulated IL-6 and TNF-α release | Supports potential anticancer mechanism |
| SciELO Study (2024) | Evaluated various derivatives for antimicrobial and anti-inflammatory activities; limited antimicrobial efficacy noted | Highlights need for further exploration in microbial contexts |
| MDPI Review (2020) | Discussed structure–activity relationships in similar compounds leading to significant anticancer effects | Provides context for understanding the compound's potential |
Q & A
Basic: What are the recommended synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide, and how can purity be validated?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and coupling reactions. For example:
Synthesis of intermediates : React benzo[d][1,3]dioxol-5-ol with 1,4-dibromobut-2-yne under basic conditions (e.g., K₂CO₃ in DMF) to form the alkyne-linked benzodioxole intermediate .
Acetamide coupling : React the intermediate with 2-(naphthalen-2-yloxy)acetic acid using carbodiimide coupling agents (e.g., EDC·HCl) in acetonitrile/water .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or crystallization (methanol/water) .
Purity Validation :
- TLC (Rf comparison with standards).
- HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., characteristic peaks: δ 6.8–7.8 ppm for naphthyl protons) and IR (amide C=O stretch ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield while minimizing side products?
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For instance:
- Central Composite Design : Test 3–5 factors (e.g., reaction time, base concentration, solvent polarity) with response surface modeling .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways, as demonstrated by ICReDD’s reaction path search methods .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, OCH₂O), naphthyl protons (δ 7.2–8.2 ppm), and amide NH (~8.5 ppm) .
- IR Spectroscopy : Confirm amide (1650 cm⁻¹), ether (1250 cm⁻¹), and alkyne (2100 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~434.15) .
Advanced: How can researchers identify potential biological targets for this compound?
Methodological Answer:
- In Silico Screening : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to predict binding affinity to enzymes/receptors. Focus on targets with hydrophobic pockets (naphthyl/benzodioxole groups may interact with aromatic residues) .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), or receptor binding (radioligand displacement) using cell lines or purified proteins .
- SAR Studies : Modify substituents (e.g., replace naphthyl with phenyl) to correlate structure with activity .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Lyophilize and store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide) indicate need for desiccants .
Advanced: How should contradictory biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays : Validate findings using alternative methods (e.g., Western blot vs. ELISA for protein quantification) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., anthraquinone derivatives ) to contextualize discrepancies.
Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., alkyne coupling) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics using GROMACS .
- Machine Learning : Train models on PubChem data to predict optimal catalysts or solvents .
Advanced: How can isotopic labeling elucidate metabolic or degradation pathways?
Methodological Answer:
- ¹³C/²H Labeling : Synthesize deuterated analogs (e.g., replace benzodioxole CH₂ with CD₂) to track metabolic products via LC-MS .
- Radiolabeling (¹⁴C) : Incubate with liver microsomes and identify metabolites using scintillation counting .
Advanced: What strategies enable structure-activity relationship (SAR) analysis for this compound?
Methodological Answer:
Analog Synthesis : Vary substituents (e.g., benzodioxole → catechol, naphthyl → biphenyl) .
Biological Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) .
QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric parameters (Taft) with activity .
Basic: What in vitro toxicity screening methods are recommended prior to in vivo studies?
Methodological Answer:
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells .
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and comet assay (DNA damage) .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
